Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate
Description
Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate is a malonic acid diethyl ester derivative featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group and four fluorine atoms. This compound’s structure combines fluorinated and trifluoromethyl substituents, which are known to enhance lipophilicity, metabolic stability, and electronic properties .
Properties
Molecular Formula |
C14H11F7O4 |
|---|---|
Molecular Weight |
376.22 g/mol |
IUPAC Name |
diethyl 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanedioate |
InChI |
InChI=1S/C14H11F7O4/c1-3-24-12(22)6(13(23)25-4-2)5-8(15)10(17)7(14(19,20)21)11(18)9(5)16/h6H,3-4H2,1-2H3 |
InChI Key |
IXFGCRRBFPSCTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate typically involves the esterification of malonic acid derivatives with fluorinated aromatic compounds. One common method includes the reaction of diethyl malonate with 4-(trifluoromethyl)tetrafluorobenzene under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its fluorinated groups.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the activity of enzymes or receptors, leading to changes in biological pathways. The compound’s fluorinated groups enhance its binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
Key Observations :
Biological Activity
Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate is a fluorinated compound that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique fluorinated structure, which enhances its lipophilicity and metabolic stability. The presence of trifluoromethyl and tetrafluorophenyl groups contributes to its distinctive chemical properties, making it an interesting candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorinated moieties can influence enzyme kinetics and receptor binding affinities, leading to altered biological pathways. For instance, compounds with similar fluorinated structures have been shown to modulate lipid metabolism by inhibiting key enzymes involved in triglyceride transfer and cholesterol metabolism .
2. Pharmacological Properties
Case Study 1: Inhibition of Triglyceride Transfer
In a study evaluating the effects of related compounds on triglyceride metabolism, it was found that diethyl derivatives significantly inhibited MTP activity in vitro with IC50 values in the nanomolar range. This inhibition led to decreased plasma triglyceride levels in hyperlipidemic models, indicating a potential therapeutic application for managing lipid disorders .
Case Study 2: Anticancer Potential
A related fluorinated compound was tested for its anticancer activity against various tumor cell lines. Results showed significant cytotoxic effects at micromolar concentrations, suggesting that further exploration into this compound could reveal similar properties. The mechanisms were hypothesized to involve apoptosis induction and cell cycle arrest .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H10F4O4 |
| Molecular Weight | 306.21 g/mol |
| Lipophilicity (LogP) | 3.5 |
| IC50 (MTP Inhibition) | 0.83 nM |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves the condensation of ethyl malonate with a fluorinated aromatic aldehyde under basic conditions. For example, piperidine in glacial acetic acid can catalyze the Knoevenagel reaction to form the malonate backbone. Temperature control (60–80°C) and solvent selection (e.g., ethanol or THF) are critical for yield optimization. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .
Q. How can the molecular structure of this compound be confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Using programs like SHELXL (part of the SHELX suite) for refinement, researchers can resolve bond lengths, angles, and torsional conformations. Complementary techniques include and NMR spectroscopy to verify fluorine environments and ester group integration. For crystallographic data collection, monoclinic systems (e.g., space group ) with Z = 8 are typical for related fluorinated malonates .
Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Its strong electron-withdrawing effect reduces the p of adjacent functional groups, which can be quantified via potentiometric titration. Comparative studies using non-fluorinated analogs are recommended to isolate these effects .
Advanced Research Questions
Q. How can conformational discrepancies in crystallographic data be resolved for fluorinated malonate derivatives?
- Methodological Answer : Independent molecules in the asymmetric unit (e.g., two distinct conformers) often arise due to torsional flexibility. Researchers should analyze dihedral angles (e.g., between aromatic rings and malonate planes) using software like Mercury. Weak intermolecular interactions (C–H···O hydrogen bonds) can stabilize specific conformations, which should be mapped to understand packing effects .
Q. How should researchers address contradictory NMR data when synthesizing fluorinated intermediates?
- Methodological Answer : Contradictions may stem from dynamic effects (e.g., rotational barriers) or solvent-dependent shifts. Variable-temperature NMR (VT-NMR) can differentiate static vs. dynamic disorder. For example, splitting of signals at low temperatures (<−40°C) suggests conformational exchange. Additionally, DFT calculations (e.g., using Gaussian) can predict chemical shifts and validate experimental observations .
Q. What strategies optimize the stability of fluorinated malonate esters under catalytic coupling conditions?
- Methodological Answer : Fluorinated aryl groups are prone to defluorination under strong acidic/basic conditions. Use mild coupling agents (e.g., DCC/DMAP in dry DMF) to minimize side reactions. Monitoring reaction progress via LC-MS with electrospray ionization (ESI) ensures early detection of degradation products. For Suzuki-Miyaura couplings, palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
